molecular formula C69H61Cl2N9O16P2 B12762106 Einecs 278-168-1 CAS No. 75269-18-0

Einecs 278-168-1

Cat. No.: B12762106
CAS No.: 75269-18-0
M. Wt: 1405.1 g/mol
InChI Key: XCTWAKMNHHNFKZ-CMZLIIHQSA-N
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Chemical Reactions Analysis

Einecs 278-168-1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 278-168-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 278-168-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Einecs 278-168-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and chemical properties. The specific differences in reactivity, stability, and applications make this compound distinct in its use and effectiveness .

Properties

CAS No.

75269-18-0

Molecular Formula

C69H61Cl2N9O16P2

Molecular Weight

1405.1 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate

InChI

InChI=1S/C69H61Cl2N9O16P2/c1-86-50-31-27-48(28-32-50)69(47-21-10-5-11-22-47,49-29-33-51(87-2)34-30-49)88-41-58-56(40-62(91-58)80-44-75-63-64(73-43-74-65(63)80)78-67(82)46-19-8-4-9-20-46)96-98(85,94-55-26-15-13-24-53(55)71)90-42-59-57(95-97(84,89-38-16-36-72)93-54-25-14-12-23-52(54)70)39-61(92-59)79-37-35-60(77-68(79)83)76-66(81)45-17-6-3-7-18-45/h3-15,17-35,37,43-44,56-59,61-62H,16,38-42H2,1-2H3,(H,73,74,78,82)(H,76,77,81,83)/t56-,57-,58+,59+,61+,62+,97?,98?/m0/s1

InChI Key

XCTWAKMNHHNFKZ-CMZLIIHQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=CC(=NC9=O)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl

Origin of Product

United States

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